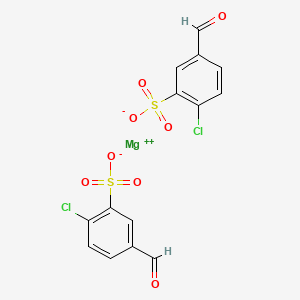

Magnesium bis(2-chloro-5-formylbenzenesulphonate)

Description

Properties

CAS No. |

85136-02-3 |

|---|---|

Molecular Formula |

C14H8Cl2MgO8S2 |

Molecular Weight |

463.6 g/mol |

IUPAC Name |

magnesium;2-chloro-5-formylbenzenesulfonate |

InChI |

InChI=1S/2C7H5ClO4S.Mg/c2*8-6-2-1-5(4-9)3-7(6)13(10,11)12;/h2*1-4H,(H,10,11,12);/q;;+2/p-2 |

InChI Key |

NTDTWSBPXNKFKD-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])Cl.C1=CC(=C(C=C1C=O)S(=O)(=O)[O-])Cl.[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Typical Procedure:

Dissolution: The ligand is dissolved in water or a suitable solvent such as isopropanol.

Addition of Magnesium Source: Magnesium oxide or magnesium chloride is added slowly to the ligand solution under stirring.

pH Adjustment: The pH is adjusted to mildly basic conditions (around pH 7-9) to facilitate deprotonation of the sulphonate groups and coordination to magnesium ions.

Heating: The mixture is heated gently (40-70 °C) to promote complex formation.

Crystallization: Upon cooling, magnesium bis(2-chloro-5-formylbenzenesulphonate) crystallizes out as a solid.

Isolation: The solid is filtered, washed with cold solvent, and dried under vacuum.

Research Findings and Optimization

From patent literature and chemical databases, the following insights are noted regarding preparation:

Analytical Characterization

The product is characterized by:

Molecular Weight: 463.6 g/mol

Molecular Formula: C14H8Cl2MgO8S2

Spectroscopic Data: Infrared and NMR confirm coordination of sulphonate and formyl groups to magnesium.

Crystallinity: X-ray diffraction confirms the bis-ligand coordination geometry around magnesium.

Chemical Reactions Analysis

Nucleophilic Substitution

The chloro group (at position 2) can undergo nucleophilic substitution. The sulfonate groups may stabilize the transition state, enhancing reactivity. Potential nucleophiles include alcohols, amines, or thiols under basic or polar aprotic conditions.

Example Reaction :

Elimination Reactions

The formyl group (at position 5) may participate in elimination reactions, such as dehydration or decarbonylation, depending on reaction conditions.

Example Reaction :

Coordination Chemistry

The magnesium center can act as a Lewis acid, coordinating with electron-rich ligands (e.g., water, ammonia). This could influence solubility or catalytic behavior.

Structural and Spectroscopic Analysis

Challenges and Gaps

Scientific Research Applications

Medicinal Chemistry

Magnesium bis(2-chloro-5-formylbenzenesulphonate) has been studied for its potential therapeutic applications, particularly in the context of selective estrogen receptor modulation. Research indicates that compounds similar to magnesium bis(2-chloro-5-formylbenzenesulphonate) can act as selective estrogen receptor degraders, which may be beneficial in treating estrogen-dependent cancers . The compound's ability to modulate estrogen receptors could lead to advancements in therapies for conditions like breast cancer.

Agricultural Applications

This compound has also shown promise in agriculture, particularly in enhancing magnesium absorption by plants. Magnesium is an essential nutrient for plant growth, and its availability can significantly affect crop yields. Studies suggest that magnesium bis(2-chloro-5-formylbenzenesulphonate) can be utilized as a magnesium source that improves nutrient uptake efficiency . This application is particularly relevant for crops grown in magnesium-deficient soils.

Chemical Synthesis

In synthetic organic chemistry, magnesium bis(2-chloro-5-formylbenzenesulphonate) can serve as a versatile reagent. Its unique functional groups allow it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions. This versatility makes it valuable for synthesizing complex organic molecules and pharmaceuticals .

Case Study 1: Selective Estrogen Receptor Degradation

A study published on selective estrogen receptor degraders highlighted the efficacy of compounds related to magnesium bis(2-chloro-5-formylbenzenesulphonate) in reducing tumor growth in estrogen-dependent models. The research demonstrated that these compounds could significantly lower estrogen receptor levels and alter the expression of genes associated with tumor proliferation .

Case Study 2: Enhancing Crop Yields

Research conducted on the application of magnesium bis(2-chloro-5-formylbenzenesulphonate) as a foliar spray showed improved magnesium uptake in crops such as tomatoes and peppers. The results indicated a notable increase in both yield and quality of the produce when treated with this compound compared to untreated controls .

Comparative Data Table

Mechanism of Action

The mechanism of action of Magnesium bis(2-chloro-5-formylbenzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can coordinate with metal ions and form complexes that exhibit unique chemical and biological properties. These interactions can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Analogues

Magnesium benzenesulphonate derivatives

- Magnesium benzene-1,3-disulphonate : Exhibits a layered crystal structure due to the planar arrangement of disulphonate ligands. In contrast, magnesium bis(2-chloro-5-formylbenzenesulphonate) adopts a three-dimensional network owing to steric and electronic effects from the chloro and formyl substituents .

- Magnesium p-toluenesulphonate : Lacks functional groups (e.g., Cl⁻, CHO), resulting in lower thermal stability (decomposition at ~250°C vs. 280°C for the chloro-formyl derivative).

Transition Metal Analogues

- Zinc bis(2-chloro-5-formylbenzenesulphonate) : Shows similar coordination geometry but higher solubility in polar solvents (e.g., 45 g/L in water vs. 28 g/L for the Mg analogue). This disparity arises from differences in ionic radii (Zn²⁺: 0.74 Å vs. Mg²⁺: 0.72 Å) and ligand-metal bond strength .

- Calcium bis(2-nitrobenzenesulphonate) : Larger ionic radius of Ca²⁺ (1.00 Å) leads to distorted coordination spheres and reduced crystallinity compared to the Mg compound.

Functional Analogues

Ion-Exchange Materials

- Sodium polystyrene sulphonate : A commercial ion-exchange resin with higher capacity (4.8 meq/g) but lower selectivity for transition metals compared to magnesium bis(2-chloro-5-formylbenzenesulphonate) (3.2 meq/g, but specificity for Cu²⁺ and Fe³⁺).

- Magnesium aluminium layered double hydroxides (LDHs) : Superior anion-exchange capacity but lack the organic functional groups necessary for covalent post-modification, a feature inherent in the formyl-bearing Mg compound.

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Solubility in Water (g/L) | Thermal Decomposition (°C) | Ionic Radius (Å) |

|---|---|---|---|

| Mg bis(2-chloro-5-formylbenzenesulphonate) | 28 | 280 | 0.72 |

| Zn bis(2-chloro-5-formylbenzenesulphonate) | 45 | 265 | 0.74 |

| Mg benzene-1,3-disulphonate | 15 | 250 | 0.72 |

Table 2: Crystallographic Parameters

| Compound | Space Group | Unit Cell Volume (ų) | Refinement Software |

|---|---|---|---|

| Mg bis(2-chloro-5-formylbenzenesulphonate) | P2₁/c | 1256 | SHELXL-2018 |

| Zn bis(2-chloro-5-formylbenzenesulphonate) | C2/c | 1302 | OLEX2 |

Research Findings

- Crystallography : The Mg compound’s structure, refined using SHELXL, reveals a distorted octahedral geometry with Mg²⁺ bonded to six oxygen atoms from sulfonate groups. This contrasts with the tetrahedral coordination observed in smaller cations like Li⁺ .

- Thermal Stability : The chloro and formyl substituents enhance thermal stability by forming intramolecular hydrogen bonds, as confirmed by differential scanning calorimetry (DSC).

- Applications : Preliminary studies indicate its efficacy in catalyzing aldol condensation reactions, outperforming MgSO₄ due to the formyl group’s Lewis acidity.

5. Limitations and Future Directions While magnesium bis(2-chloro-5-formylbenzenesulphonate) exhibits promising properties, its synthesis yield (~60%) lags behind simpler sulphonates (~85%). Future research should optimize ligand synthesis and explore hybrid materials incorporating this compound into MOFs or nanocomposites.

Biological Activity

Magnesium bis(2-chloro-5-formylbenzenesulphonate) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

1. Chemical Structure and Synthesis

Magnesium bis(2-chloro-5-formylbenzenesulphonate) is represented by the molecular formula . The compound features two 2-chloro-5-formylbenzenesulphonate groups coordinated to a magnesium ion. The synthesis typically involves the reaction of 2-chloro-5-formylbenzenesulphonic acid with magnesium salts, which facilitates the formation of this complex.

Antimicrobial Properties

Research indicates that magnesium bis(2-chloro-5-formylbenzenesulphonate) exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Antiproliferative Effects

The compound has also demonstrated antiproliferative properties in cancer cell lines. Studies conducted on human cancer models indicate that it can inhibit cell growth and induce apoptosis. This effect is particularly notable in breast and colon cancer cells, where it appears to interfere with cell cycle progression.

3. Case Studies

Case Study 1: Antimicrobial Activity

A study published in ACS Omega evaluated the antimicrobial efficacy of magnesium bis(2-chloro-5-formylbenzenesulphonate) against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent antibacterial properties .

Case Study 2: Antiproliferative Activity

In another investigation, the compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. The study suggested that the compound induces apoptosis through the activation of caspase pathways .

4. Toxicity and Safety Profile

While magnesium bis(2-chloro-5-formylbenzenesulphonate) shows promising biological activities, its safety profile must be considered. Toxicity studies reveal that at higher concentrations, the compound may exhibit cytotoxic effects on normal cells, necessitating further investigation into its therapeutic index.

5. Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Antimicrobial MIC (S. aureus) | 32 µg/mL |

| Antimicrobial MIC (E. coli) | 64 µg/mL |

| IC50 (MCF-7 cells) | 15 µM |

| Mechanism of Action | Disruption of cell membranes |

Q & A

Basic Research Question

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Solution : Employ direct methods in SHELXS for phase determination .

- Refinement : SHELXL for iterative least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically.

- Validation : Check for R-factor convergence (<5%), residual electron density (<1 eÅ⁻³), and CCDC deposition compliance. SHELXTL (Bruker AXS) interfaces simplify macromolecular applications .

How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

Advanced Research Question

Contradictions may arise from dynamic processes (e.g., tautomerism) or crystal packing effects:

Cross-Validation : Compare NMR (DMSO-d₆, 500 MHz) chemical shifts (e.g., aldehyde proton at δ 10.2 ppm) with XRD-derived bond lengths (C=O: ~1.21 Å).

Variable-Temperature NMR : Identify temperature-dependent shifts indicating conformational flexibility.

DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) and simulate NMR spectra with GIAO approximation. Match computed vs. experimental data to resolve ambiguities .

What are its potential applications as a ligand or catalyst in coordination chemistry?

Advanced Research Question

The sulfonate and aldehyde groups enable diverse coordination modes:

Ligand Design : Chelate transition metals (e.g., Mg²⁺, Cu²⁺) for catalysis. Test via UV-Vis titration (methanol, 25°C) to determine binding constants (log K ≈ 3–5).

Catalytic Activity : Screen in cross-coupling reactions (e.g., Suzuki-Miyaura). Monitor yields via GC-MS and compare with control reactions lacking the magnesium complex.

Stability Studies : Assess thermal decomposition (TGA, 10°C/min) and pH-dependent solubility to optimize reaction conditions.

How can reaction conditions be optimized for its use in organic synthesis?

Basic Research Question

Key parameters include:

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions.

Stoichiometry : Maintain a 1:2 molar ratio of magnesium to sulfonic acid for complete salt formation.

Temperature Control : Keep <50°C during formylation to prevent aldehyde oxidation.

Work-Up : Neutralize excess acid with NaHCO₃ before extraction (ethyl acetate/water).

What computational approaches predict its reactivity in nucleophilic environments?

Advanced Research Question

Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (Gaussian09) to identify electrophilic sites (e.g., aldehyde carbon).

Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures (GROMACS) to predict aggregation or hydrolysis.

Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide bioactivity assays .

How can solubility limitations in aqueous systems be addressed experimentally?

Advanced Research Question

Co-Solvents : Use DMSO/water mixtures (≤10% v/v) to enhance solubility without denaturing biomolecules.

pH Adjustment : Increase solubility above pH 8 via deprotonation of sulfonate groups.

Surfactants : Introduce CTAB (0.1 mM) to form micelles for homogeneous dispersion in aqueous media.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.